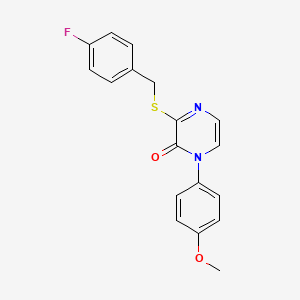

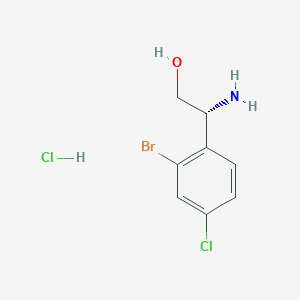

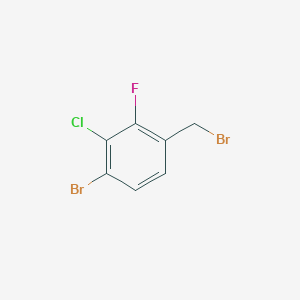

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride, also known as BRAC, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Applications De Recherche Scientifique

Development of Enzymatic Processes : Research by Guo et al. (2017) explored the development of an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which are vital for synthesizing effective treatments for acute coronary syndromes. This process is environmentally friendly and has high productivity, indicating its potential usefulness in industrial applications.

In Vivo Metabolism Studies : In a study by Kanamori et al. (2002), the in vivo metabolism of psychoactive phenethylamine was investigated in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol. This research contributes to understanding the metabolic pathways and transformations of related compounds.

Asymmetric Reduction for Pharmaceutical Intermediates : Research by Ni et al. (2012) focused on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate. The study highlights the potential of microbial cells in catalyzing such reductions effectively.

Synthesis of 4-Hydroxy- and 4-Aminoindoles : The work of Tanaka et al. (1989) demonstrates the transformation of compounds like 2-(2,6-Diaminophenyl)ethanol into 4-hydroxyindoline and 4-aminoindoline, showcasing the versatility of such compounds in chemical synthesis.

Biotransformation for Enantioselective Synthesis : Miao et al. (2019) investigated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by Acinetobacter sp. This study Miao et al. (2019) offers insights into the use of bacterial strains for the highly enantioselective synthesis of chiral intermediates.

Lipase Mediated Resolution : The resolution of similar compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed reactions was studied by Conde et al. (1998). This research contributes to the understanding of enantioselective synthesis and its applications in the development of adrenergic agents.

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHMJUKTMMJTHX-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)

![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)

![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)

![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2663733.png)